Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a brominated thiophene derivative characterized by a 2-amino substituent, a 3-carboxylate ester group, and a 3-bromophenyl ring at the 4-position of the thiophene core. Its structural framework enables diverse chemical modifications, making it a key candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNAOYGOUUWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403704 | |
| Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-48-5 | |
| Record name | ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated phenyl derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Drug Discovery and Development
- Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets, making it valuable in drug discovery processes .
- The compound's ability to mimic the electronic properties of more complex aromatic systems is critical in designing inhibitors and modulators for therapeutic applications, particularly in oncology and infectious diseases .
Biological Activity Studies
- Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. For instance, molecular docking studies have been conducted to evaluate the binding affinity of synthesized derivatives to specific biological targets, revealing promising results .
Organic Synthesis
Building Block for Complex Molecules
- The compound acts as an important building block in organic synthesis, facilitating the creation of more complex thiophene derivatives that can be utilized in various chemical reactions .
- Its bromophenyl group enhances halogen bonding interactions, which can improve the binding affinity in target proteins during synthetic pathways .
Synthesis of Thiophene Derivatives
- Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is utilized in the synthesis of other thiophene derivatives, which are crucial for developing new materials with tailored electronic properties. These derivatives can find applications in organic electronics and photonic devices .
Materials Science
Development of Functional Materials
- The compound's unique electronic properties allow it to be incorporated into materials designed for specific applications, such as sensors or organic light-emitting diodes (OLEDs). Its thiophene backbone contributes to the conductivity and stability of these materials .
- Research has shown potential applications in creating conductive polymers that can be used in flexible electronics, enhancing the functionality and performance of electronic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogues include:
Key Observations :
Crystallographic and Spectroscopic Comparisons
- NMR Profiles : Para-fluorophenyl derivatives show distinct aromatic proton splitting (δ 7.62–7.57), whereas methyl-substituted analogues exhibit simpler spectra due to symmetry .
- Crystallography : Ethyl 4-methylthiophene-3-carboxylate forms intramolecular hydrogen bonds (N–H⋯S/O), a feature likely conserved in brominated analogues .
Biological Activity
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula: C₁₃H₁₂BrN₁O₂S
- Molecular Weight: 326.21 g/mol
This compound features an amino group and a bromophenyl substituent, which enhance its versatility as an intermediate in the synthesis of more complex molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction: The compound can inhibit or activate cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism and the biotransformation of endogenous compounds. Its interaction with these enzymes can lead to significant pharmacokinetic implications.
- Cell Signaling Modulation: this compound influences cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. It has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), thereby affecting cellular responses to growth signals.
- Gene Expression Regulation: The compound can bind to transcription factors, influencing gene expression levels. This interaction may alter cellular metabolism and function, contributing to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 μg/mL |
| Escherichia coli | ≤0.25 μg/mL |
| Candida albicans | ≤0.25 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's ability to influence cell signaling pathways also positions it as a potential anticancer agent. By modulating pathways associated with cell growth and survival, this compound may inhibit tumor growth and promote apoptosis in cancer cells. Further research is needed to explore its efficacy across different cancer types.
Anti-inflammatory Effects
Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
- Mechanistic Insights : Another study focused on the molecular interactions of this compound with cytochrome P450 enzymes. It was found that the compound could act as both an inhibitor and an activator depending on the specific enzyme isoform involved, showcasing its complexity in biochemical interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The Gewald reaction is a widely used method for synthesizing thiophene derivatives. This multi-component reaction involves a ketone/aldehyde (e.g., 3-bromophenylacetone), a nitrile (e.g., ethyl cyanoacetate), elemental sulfur, and a base (e.g., morpholine or triethylamine). Optimization includes:
- Temperature : Heating under reflux (70–90°C) to facilitate cyclization.
- Solvent : Polar aprotic solvents like DMF or ethanol improve reaction efficiency.
- Catalyst : Morpholine enhances sulfur incorporation into the thiophene ring.
Yields >70% are achievable with strict stoichiometric control and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons from 3-bromophenyl), δ 4.1–4.3 ppm (ester -OCH₂CH₃), and δ 5.5–6.0 ppm (NH₂, broad singlet).
- ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and 110–150 ppm (thiophene and aryl carbons).
- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N-H amino).
- Mass Spectrometry : Molecular ion peak at m/z 355–357 ([M]⁺ with Br isotope pattern).
- X-ray Crystallography : Use SHELX programs for structure refinement; focus on dihedral angles between thiophene and aryl rings to assess planarity .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence the compound’s electronic properties and reactivity compared to other aryl groups (e.g., 4-fluorophenyl or 3-hydroxyphenyl)?
- Methodological Answer : The bromine atom exerts both electron-withdrawing effects (via inductive -I) and steric hindrance , altering electronic distribution and reaction pathways:
- Cross-Coupling Reactions : Bromine facilitates Suzuki-Miyaura couplings (e.g., with boronic acids) under Pd catalysis, unlike fluorine or hydroxyl groups.
- Solubility : Reduced compared to hydroxylated analogs due to bromine’s hydrophobicity.
- Biological Activity : Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility. Compare with fluorophenyl (higher metabolic stability) or hydroxyphenyl (hydrogen-bonding capability) derivatives .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies involving this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity.
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Structural Analog Comparison : Perform SAR studies with derivatives (e.g., 3-chloro or 3-iodophenyl) to isolate bromine’s role.
- Mechanistic Profiling : Use techniques like SPR (surface plasmon resonance) to quantify target binding affinity and rule off-target effects .
Q. How can computational methods predict the crystallographic behavior of this compound, and what challenges arise due to the bromine atom?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential maps to predict hydrogen-bonding patterns (e.g., NH₂···O=C interactions).
- Crystal Packing Analysis : Software like Mercury (CCDC) models Br’s van der Waals radius (1.85 Å), which may disrupt π-π stacking.
- Challenges : Bromine’s heavy atom effect complicates X-ray data collection (absorption corrections required). Use high-intensity synchrotron sources and SHELXL for refinement .
Key Methodological Recommendations
- Synthesis : Prioritize the Gewald reaction with real-time monitoring via TLC (hexane:ethyl acetate, 3:1).
- Characterization : Combine SC-XRD (single-crystal X-ray diffraction) with DFT-optimized structures to resolve conformational ambiguities.
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
